![molecular formula C22H21ClN4O2S B2763902 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione CAS No. 331841-49-7](/img/structure/B2763902.png)
7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CP-154,526 or NBI-30775 and is a potent and selective antagonist of the corticotropin-releasing factor receptor type 1 (CRF1). In
作用机制
The mechanism of action of 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione is through its antagonism of the CRF1 receptor. CRF1 is a G protein-coupled receptor that is activated by the stress hormone corticotropin-releasing factor (CRF). Activation of CRF1 is associated with the release of stress hormones such as cortisol and the activation of the hypothalamic-pituitary-adrenal (HPA) axis. By blocking the effects of CRF1 activation, CP-154,526 may reduce the release of stress hormones and the activation of the HPA axis.
Biochemical and Physiological Effects:
7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been shown to have several biochemical and physiological effects. In animal models, CP-154,526 has been shown to reduce anxiety-like behavior, depression-like behavior, and stress-induced corticosterone release. CP-154,526 has also been shown to block the effects of stress on hippocampal neurogenesis, suggesting that it may have neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione for lab experiments is its potency and selectivity for the CRF1 receptor. This allows for more precise manipulation of the CRF1 pathway in animal models. However, one limitation of CP-154,526 is its poor solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione. One area of research is the potential therapeutic applications of CP-154,526 for anxiety and depression. Another area of research is the role of CRF1 in addiction and substance abuse, as CP-154,526 has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to better understand the neuroprotective effects of CP-154,526 and its potential applications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione is a chemical compound that has been widely studied for its potential applications in scientific research. Its potency and selectivity for the CRF1 receptor make it a valuable tool for studying the role of CRF1 in stress-related disorders, addiction, and neurodegenerative diseases. Further research is needed to fully understand the potential therapeutic applications of CP-154,526 and its mechanisms of action.
合成方法
The synthesis method of 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione is a complex process that involves several steps. The first step is the synthesis of 2,6-dioxopurine, which is achieved by reacting 2,6-dichloropurine with sodium hydroxide in a solvent such as dimethyl sulfoxide (DMSO). The second step involves the protection of the purine nitrogen atoms by reacting 2,6-dioxopurine with trimethylsilyl chloride in the presence of a base such as triethylamine. The third step is the reaction of the protected 2,6-dioxopurine with 3-phenylpropylthiol in the presence of a catalyst such as copper iodide to yield the desired product, 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione.
科学研究应用
7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been widely studied for its potential applications in scientific research. One of the main areas of research is the role of CRF1 in stress-related disorders such as anxiety and depression. CP-154,526 has been shown to block the effects of CRF1 activation in animal models of anxiety and depression, suggesting that it may have therapeutic potential for these disorders.
属性
CAS 编号 |
331841-49-7 |
|---|---|
产品名称 |
7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione |
分子式 |
C22H21ClN4O2S |
分子量 |
440.95 |
IUPAC 名称 |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C22H21ClN4O2S/c1-26-19-18(20(28)25-21(26)29)27(14-16-11-5-6-12-17(16)23)22(24-19)30-13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12H,7,10,13-14H2,1H3,(H,25,28,29) |
InChI 键 |
ASOVLOAMRLAHTH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCC3=CC=CC=C3)CC4=CC=CC=C4Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




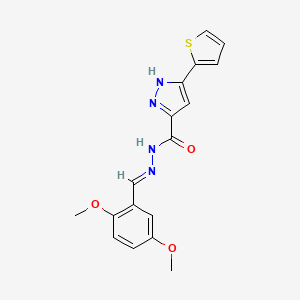
![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate](/img/structure/B2763822.png)
![2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide](/img/structure/B2763824.png)
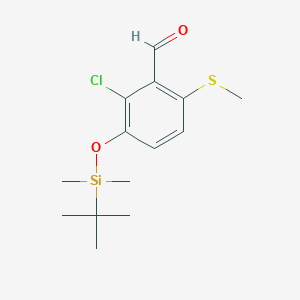
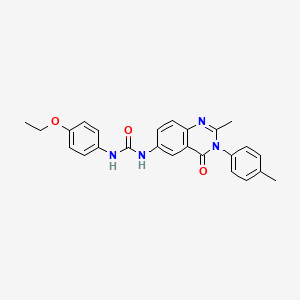
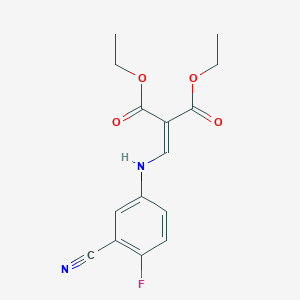

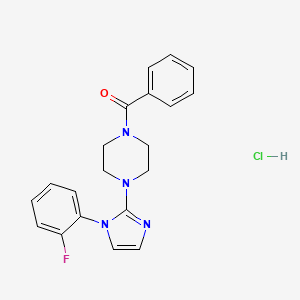
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2763834.png)
![N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2763836.png)

![6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine](/img/structure/B2763838.png)
![Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2763841.png)